molecular formula C7H8O3 B3263064 Methyl 5-oxocyclopent-1-enecarboxylate CAS No. 36601-73-7

Methyl 5-oxocyclopent-1-enecarboxylate

Cat. No.: B3263064
CAS No.: 36601-73-7
M. Wt: 140.14 g/mol
InChI Key: QBYLSTQGSZWFSK-UHFFFAOYSA-N
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Description

Methyl 5-oxocyclopent-1-enecarboxylate is an organic compound with the molecular formula C₇H₈O₃. It is a derivative of cyclopentene, featuring a five-membered ring with a ketone and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-oxocyclopent-1-enecarboxylate can be synthesized through several methods. One common approach involves the oxidation of methyl 1-cyclopentene-1-carboxylate using tert-butylhydroperoxide in the presence of manganese(III) acetate dihydrate under an oxygen atmosphere . The reaction is typically carried out at ambient temperature (21-23°C) and monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced in large quantities using similar synthetic routes as those employed in laboratory settings. The scalability of these methods depends on the availability of reagents and the optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxocyclopent-1-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity and properties.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the ketone group yields the corresponding alcohol, while nucleophilic substitution of the ester group can produce various esters or amides.

Scientific Research Applications

Methyl 5-oxocyclopent-1-enecarboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.

    Medicine: Its derivatives may exhibit pharmacological properties, making it a candidate for drug discovery and development.

    Industry: The compound’s reactivity makes it useful in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 5-oxocyclopent-1-enecarboxylate involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the ketone and ester functional groups, which can participate in a range of chemical reactions. These interactions can lead to the formation of new bonds and the modification of existing ones, influencing the compound’s biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-oxocyclopent-1-enecarboxylate: Similar in structure but with different reactivity due to the position of the ketone group.

    Methyl 2-bromo-3-oxocyclopent-1-enecarboxylate:

Uniqueness

Methyl 5-oxocyclopent-1-enecarboxylate is unique due to its specific functional groups and ring structure, which confer distinct reactivity and properties. Its ability to undergo various chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

IUPAC Name

methyl 5-oxocyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7(9)5-3-2-4-6(5)8/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYLSTQGSZWFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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